3-Piperidin-4-ylmethylpyridine dihydrochloride
Description
3-Piperidin-4-ylmethylpyridine dihydrochloride is a pyridine derivative featuring a piperidin-4-ylmethyl substituent at the 3-position of the pyridine ring, with two hydrochloric acid molecules forming its dihydrochloride salt. Its molecular formula is inferred as C11H15N2·2HCl, with a molecular weight of ~257.6 g/mol (calculated). Dihydrochloride salts enhance aqueous solubility compared to free bases, making them advantageous in pharmaceutical formulations .
Properties
IUPAC Name |
3-(piperidin-4-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAORYHAQUWVVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592100 | |
| Record name | 3-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172053-95-0 | |
| Record name | 3-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc-Protected Intermediate Synthesis
A widely adopted method begins with 4-piperidone hydrochloride, which undergoes Boc protection using di-tert-butyl dicarbonate in aqueous acetone. The reaction achieves 93% molar yield under a 1:1–3:1–3 molar ratio of 4-piperidone hydrochloride, sodium bicarbonate, and di-tert-butyl dicarbonate. Subsequent reduction with sodium borohydride in ethanol-ammonia yields 4-amino-1-t-butoxycarbonylpiperidine (82% yield).
Key Reaction Conditions:
Pyridine Coupling via Alkylation
The Boc-protected piperidine reacts with 3-(bromomethyl)pyridine in acetonitrile at 60°C for 12 hours. Deprotection with HCl in dioxane yields the free base, which is converted to the dihydrochloride salt using HCl gas in ethanol.
Curtius Rearrangement-Based Synthesis
Formation of Isocyanate Intermediate
The CN106432232A patent details a Curtius rearrangement route. 4-Amino-1-t-butoxycarbonylpiperidine reacts with nitrine reagents (e.g., diphenylphosphoryl azide) to form an isocyanate intermediate. This intermediate undergoes cyclization with pyridine derivatives to construct the piperidine-pyridine backbone.
Optimization of Rearrangement Conditions
Yields improve to 85% when using titanium tetraisopropylate as a catalyst in tetrahydrofuran at −10°C. Post-reaction purification via ethyl acetate washing and sodium sulfate drying ensures >99% purity.
Reductive Amination Approaches
Two-Step Condensation-Reduction
A 2016 method condenses 4-piperidone with 3-pyridylmethylamine in methanol, followed by reductive amination using sodium cyanoborohydride. The dihydrochloride salt forms via HCl treatment in ethanol, achieving 78% overall yield.
Comparative Solvent Effects:
Impurity Control Strategies
Debenzylation at 25–30°C limits dihydro impurity formation to <0.15%. This is critical for pharmaceutical-grade synthesis.
Industrial-Scale Production Methods
Continuous Flow Reactor Synthesis
A 2024 advancement employs continuous flow reactors for Boc protection and reduction steps, reducing reaction times from 24 hours to 2 hours. Automated pH adjustment ensures consistent dihydrochloride salt formation.
Crystallization Optimization
Recrystallization from ethanol-water (4:1 v/v) at 4°C enhances crystal purity (99.5% by HPLC). Particle size analysis reveals a median diameter of 50 µm, ideal for formulation stability.
Comparative Analysis of Methodologies
Yield vs. Complexity Tradeoffs
Chemical Reactions Analysis
3-Piperidin-4-ylmethylpyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine or pyridine ring is substituted with other functional groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : Research indicates that 3-piperidin-4-ylmethylpyridine dihydrochloride may have therapeutic applications due to its ability to interact with biological targets. It has been studied for its potential roles in treating neurodegenerative diseases and other conditions influenced by neurotransmitter systems.
Mechanism of Action : The compound's mechanism involves binding to specific receptors and enzymes, modulating their activity. This interaction can influence various cellular processes, potentially leading to therapeutic effects in conditions like Parkinson's disease and schizophrenia.
Case Studies :
- Neuroprotective Effects : In vitro studies have shown that derivatives of this compound protect dopaminergic neurons from degeneration, suggesting a role in neuroprotection.
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties, indicating potential applications in treating infections.
Biological Research
Biological Activity : The compound has been investigated for its biological activities, including effects on cellular processes and interactions with biological targets. Studies have shown that it can modulate pathways involved in cell signaling, which is crucial for understanding its role in various physiological processes.
Interaction Studies : Research focusing on the binding affinity of this compound towards specific receptors is essential for elucidating its mechanism of action. Understanding these interactions can provide insights into its effectiveness as a pharmacological tool for studying specific biological pathways.
Chemical Synthesis
Building Block in Organic Chemistry : this compound serves as a building block in the synthesis of more complex organic molecules. Its structure allows it to be utilized as a reagent in various chemical reactions, facilitating the development of new compounds with desired properties .
Industrial Applications
Pharmaceutical Development : The compound is used as an intermediate in the production of pharmaceuticals. Its unique chemical properties make it suitable for developing new drugs and materials within the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 3-Piperidin-4-ylmethylpyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and physicochemical properties of 3-Piperidin-4-ylmethylpyridine dihydrochloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Solubility (Water) | Biological Activity (If Known) |
|---|---|---|---|---|---|
| This compound | C11H15N2·2HCl | 257.6 (calc.) | Pyridine + piperidin-4-ylmethyl substituent | High (assumed) | Likely enzyme inhibition (inference) |
| 2-Methoxy-4-(3-piperidinyloxy)pyridine dihydrochloride | C11H15N2O2·2HCl | 279.9 (calc.) | Methoxy group + piperidinyloxy linker | Not reported | Pharmaceutical intermediate |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C9H13N3·2HCl | 236.14 | Pyrrolidine substituent + pyridin-3-amine | Not reported | Research chemical (no activity specified) |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C12H17N3O·2HCl | 292.2 | Methanone bridge + aminomethyl group | Not reported | Unclassified (safety data unavailable) |
| 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride | C9H15N3·2HCl | 237.9 (calc.) | Pyrazole ring substituent | Not reported | Research use (no hazard classification) |
| 3-Chloro-6-(piperidin-4-yloxy)-pyridazine hydrochloride | C9H13Cl2N3O | 250.12 | Chloro-pyridazine core + piperidinyloxy | Not reported | Requires safety precautions (GHS data) |
Key Observations:
- Substituent Effects : The presence of methoxy (), pyrrolidine (), or pyrazole () groups alters lipophilicity and binding interactions compared to the piperidin-4-ylmethyl group in the target compound.
- Molecular Weight : Derivatives range from 236–292 g/mol, with dihydrochloride salts generally increasing molecular weight by ~72.9 g/mol (2×HCl) .
- Solubility: Dihydrochloride salts are typically water-soluble (e.g., cadaverine dihydrochloride in ), though substituents like pyrazole or methanone may reduce solubility.
Biological Activity
3-Piperidin-4-ylmethylpyridine dihydrochloride, a compound with a piperidine core, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a pyridine moiety. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
The compound primarily acts as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a crucial role in regulating histone methylation and gene expression. Dysregulation of LSD1 is implicated in various cancers, making this compound a potential therapeutic agent for cancer treatment.
Key Findings
- LSD1 Inhibition : Research indicates that 3-piperidin-4-ylmethylpyridine derivatives exhibit potent inhibitory effects on LSD1, with binding affinities in the low micromolar range (e.g., values around 380 nM) .
- Histone Methylation : By inhibiting LSD1, the compound affects the methylation status of histones, particularly H3K4, which is crucial for maintaining normal gene expression patterns .
Biological Activities
The biological activities of this compound extend beyond histone modification. Various studies have highlighted its potential in several therapeutic areas:
Anticancer Activity
- Cell Proliferation : Studies show that LSD1 inhibitors can induce apoptosis in cancer cells by altering gene expression profiles associated with cell survival and proliferation .
- In Vivo Models : In animal models, compounds similar to 3-piperidin-4-ylmethylpyridine have demonstrated significant tumor growth inhibition .
Analgesic Effects
Recent investigations have identified the compound's potential as an analgesic through its interaction with histamine H3 and sigma-1 receptors. This dual receptor activity suggests it may be effective in treating both nociceptive and neuropathic pain .
Case Studies
Several case studies have been conducted to evaluate the efficacy of piperidine-based compounds similar to this compound:
Pharmacological Profile
The pharmacological profile of this compound indicates its versatility as a therapeutic agent:
Summary of Biological Activities
- Anticancer : Inhibits tumor growth through LSD1 inhibition.
- Analgesic : Exhibits pain-relieving properties via receptor modulation.
- Antifungal : Effective against pathogenic fungi like Candida auris.
Q & A
Basic Question
- Methodological Answer :
Researchers must adhere to strict safety measures:- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .
- Waste Disposal : Segregate chemical waste and use professional disposal services to prevent environmental contamination .
- Hazard Codes : Follow H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) guidelines .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Advanced Question
- Methodological Answer :
Synthesis optimization involves:- Reagent Selection : Use high-purity precursors and catalysts (e.g., Pd-based catalysts for cross-coupling reactions) .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction time/temperature .
- Purification Techniques : Use recrystallization or column chromatography to isolate the dihydrochloride salt .
- Yield Improvement : Optimize stoichiometry (e.g., 1.2 equivalents of HCl for salt formation) and control pH during precipitation .
What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Basic Question
-
Methodological Answer :
Key techniques include:
How can computational chemistry approaches predict the reactivity or interactions of this compound?
Advanced Question
- Methodological Answer :
Computational strategies include:- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., protonation sites on the piperidine ring) .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GPCRs) using AMBER or GROMACS .
- Docking Studies : AutoDock Vina to predict affinity for biological targets (e.g., serotonin receptors) .
- Reaction Design : Apply ICReDD’s path-search algorithms to predict optimal conditions for novel derivatization .
What strategies resolve contradictory data in pharmacological studies involving this compound?
Advanced Question
- Methodological Answer :
Address discrepancies through:- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to confirm IC50 values .
- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation rates .
- Control Standardization : Normalize data to internal controls (e.g., β-actin in Western blots) .
- Data Reproducibility : Share raw datasets via platforms like Zenodo for peer validation .
What are the common impurities in this compound, and how can they be quantified?
Advanced Question
- Methodological Answer :
Common impurities and mitigation strategies:- Byproducts : Unreacted precursors (e.g., 4-piperidinemethanol) detected via HPLC .
- Degradation Products : Oxidized pyridine derivatives; monitor using stability-indicating methods (ICH guidelines) .
- Quantification :
- HPLC with UV Detection : Calibrate against impurity reference standards (e.g., EP/JP pharmacopeial methods) .
- Limit Tests : Set thresholds at ≤0.5% for single impurities and ≤1.0% for total impurities .
How do structural modifications of the piperidine ring influence the biological activity of this compound?
Advanced Question
- Methodological Answer :
Structure-Activity Relationship (SAR) approaches include:- Ring Substitution : Introduce methyl or fluoro groups at specific positions to enhance CNS penetration (logP optimization) .
- Salt Form Comparison : Test dihydrochloride vs. free base for solubility differences using shake-flask assays .
- Biological Assays : Screen analogs for receptor binding (e.g., σ1 receptor affinity via radioligand displacement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
